5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, an oxadiazol ring, and a thieno[2,3-c]pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-c]pyrazole ring attached to a 1,3,4-oxadiazol ring via a sulfur atom. The oxadiazol ring is further substituted with a 4-fluorobenzyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Antimicrobial and Antitubercular Properties
A significant area of research on derivatives of 1,3,4-oxadiazole, such as the compound , focuses on their antimicrobial and antitubercular properties. For instance, Das et al. (2022) synthesized novel 5-pyrazyl-2-sulfanyl-1, 3, 4-oxadiazole derivatives exhibiting considerable antibacterial and antitubercular activity against various strains, including Mycobacterium Tuberculosis (Das et al., 2022). Similarly, Karabanovich et al. (2016) developed 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles with selective antitubercular effects against both replicating and nonreplicating Mycobacterium tuberculosis strains (Karabanovich et al., 2016).
Corrosion Inhibition
Another application area is in corrosion inhibition. Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. These derivatives showed a significant increase in charge transfer resistance, indicating the formation of a protective layer on the steel surface (Ammal et al., 2018).
Pesticide Development
1,3,4-oxadiazole derivatives are also being explored for their potential in pesticide development. Jiang et al. (2010) synthesized benzothiazole analogues of oxadiargyl, a 1,3,4-oxadiazole derivative, for use as protoporphyrinogen oxidase inhibitors in herbicides. Some derivatives showed promising postemergence herbicidal activity (Jiang et al., 2010).
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have been studied for their anticancer properties as well. Hammam et al. (2005) synthesized fluorine-substituted benzobpyran derivatives, showing anticancer activity at low concentrations against human cancer cell lines (Hammam et al., 2005).
Anti-inflammatory and Analgesic Effects
Research by Khalifa and Abdelbaky (2008) on imidazolyl acetic acid derivatives, including 1,3,4-oxadiazole, showed notable anti-inflammatory and analgesic activities in animal models (Khalifa & Abdelbaky, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes or receptors. For example, indole derivatives, which share some structural similarities with your compounds, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets could lead to changes in the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical Pathways
The interaction of these compounds with their targets could affect various biochemical pathways. For example, if the target is an enzyme involved in a particular metabolic pathway, inhibiting that enzyme could disrupt the pathway .
Result of Action
The molecular and cellular effects of these compounds’ action would depend on the specific targets they interact with and the biochemical pathways they affect .
Safety and Hazards
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4OS2/c1-24-14-10(12(23-24)16(18,19)20)6-11(27-14)13-21-22-15(25-13)26-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNQACUDHRLRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)F)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.